2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
The compound “2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure composed of a pyrazole ring fused with a quinoline . The molecule also contains a benzamide group, which is a common motif in medicinal chemistry .
Synthesis Analysis
While specific synthetic routes for this compound are not available, related pyrazolo[3,4-b]quinoline derivatives have been synthesized through various methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]quinoline core, an ethyl group at the 1-position, a methyl group at the 8-position, and a 2-bromo-benzamide group attached to the nitrogen of the pyrazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide functionality, which can participate in various reactions .Future Directions
Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential biological activities. Given the biological activities observed for related pyrazolo[3,4-b]quinoline derivatives, this compound could be of interest in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrazolo[3,4-b]pyridines, have been found to interact with various targets, including receptor tyrosine kinases (rtks) like tropomyosin receptor kinases (trks) . These targets play crucial roles in cellular processes such as proliferation, differentiation, and survival .
Mode of Action
Related compounds, such as pyrazolo[3,4-b]pyridines, are known to interact with their targets by binding to the active sites, leading to changes in the targets’ function . For instance, TRKs are activated by endogenous ligands, leading to phosphorylation of the intramembrane kinase domain and triggering downstream signal transduction pathways .
Biochemical Pathways
Compounds that target trks, like some pyrazolo[3,4-b]pyridines, can affect several pathways, including the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Result of Action
Compounds that interact with trks can influence cell proliferation, differentiation, and survival . The specific effects would depend on the exact nature of the compound’s interaction with its targets.
properties
IUPAC Name |
2-bromo-N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-8-6-7-12(2)17(13)22-19)18(24-25)23-20(26)14-9-4-5-10-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVZOXDHRVJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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